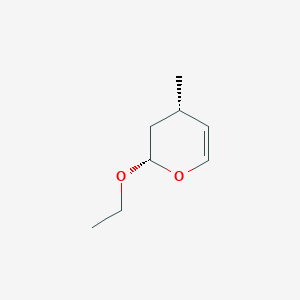
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction typically involves the formation of a six-membered ring through a 5-exo-tet ring closure reaction, which is controlled by chelation to ensure high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, enabling the creation of more complex molecules with specific stereochemistry.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mécanisme D'action
The mechanism by which (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran: This diastereomer has different stereochemistry at one of the chiral centers, leading to distinct chemical properties and reactivity.
(2S,4S)-2-methoxy-4-methyl-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran lies in its specific stereochemistry, which imparts distinct chemical properties and potential applications. Its ability to undergo selective reactions and fit into specific molecular targets makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
497161-61-2 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
FYICJILYYFSSLQ-SFYZADRCSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@@H](C=CO1)C |
SMILES canonique |
CCOC1CC(C=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)

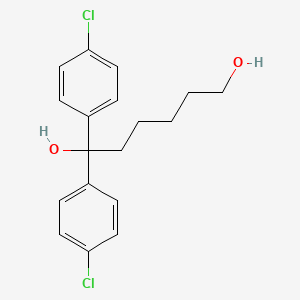
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

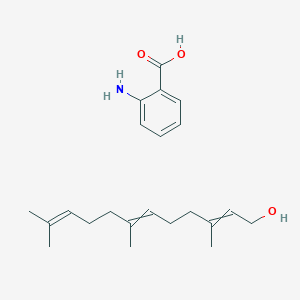
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)

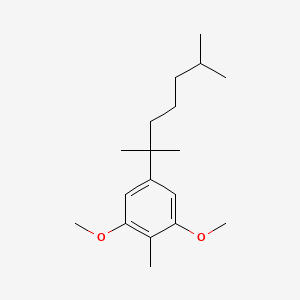
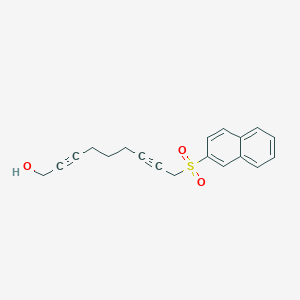
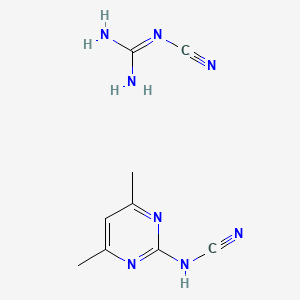
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
